![molecular formula C11H7BrO3 B13504808 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)
7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to maximize efficiency and minimize waste. Industrial methods also focus on the scalability and cost-effectiveness of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex spirocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidation states and functional group modifications .
Aplicaciones Científicas De Investigación
7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
7’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one: Another spirocyclic compound with similar structural features but different biological activities.
7-Bromo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-ol: A related compound with a different spirocyclic framework and functional groups.
Uniqueness
7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1’-cyclopropane]-1,3-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H7BrO3 |
|---|---|
Peso molecular |
267.07 g/mol |
Nombre IUPAC |
7'-bromospiro[cyclopropane-1,4'-isochromene]-1',3'-dione |
InChI |
InChI=1S/C11H7BrO3/c12-6-1-2-8-7(5-6)9(13)15-10(14)11(8)3-4-11/h1-2,5H,3-4H2 |
Clave InChI |
QUFLVZKTNZKOPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C3=C(C=C(C=C3)Br)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


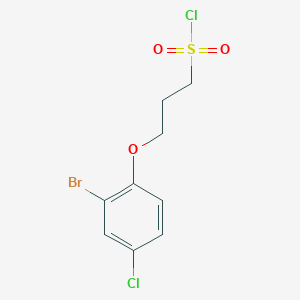
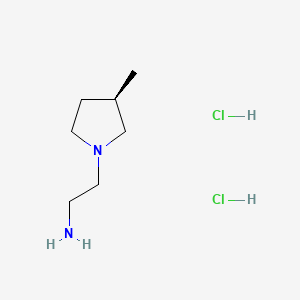
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13504739.png)
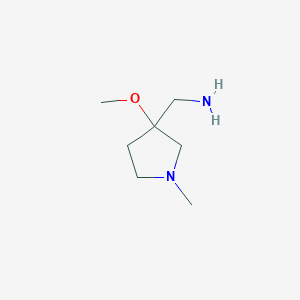
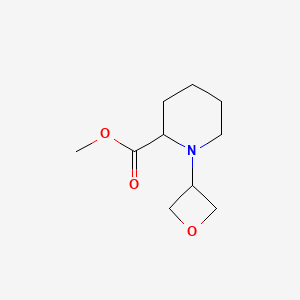
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13504762.png)
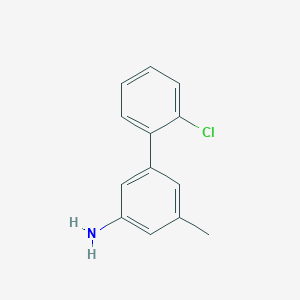
![(5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13504775.png)
![Benzyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13504781.png)
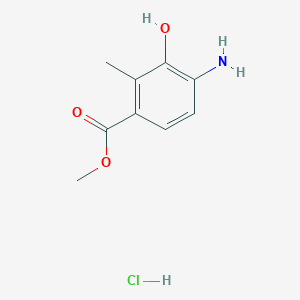



![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
